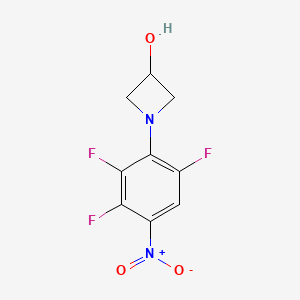
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Métodos De Preparación
The synthesis of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Trifluoromethylation: Addition of trifluoromethyl groups to the phenyl ring.
Azetidin-3-ol Formation: Cyclization to form the azetidin-3-ol ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds such as:
3-Vinylazetidin-3-ols: These compounds also contain an azetidin-3-ol ring but differ in the presence of a vinyl group instead of trifluoromethyl and nitro groups.
3-Vinyloxetan-3-ols: Similar to azetidin-3-ols but with an oxetane ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
919357-22-5 |
|---|---|
Fórmula molecular |
C9H7F3N2O3 |
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
1-(2,3,6-trifluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H7F3N2O3/c10-5-1-6(14(16)17)7(11)8(12)9(5)13-2-4(15)3-13/h1,4,15H,2-3H2 |
Clave InChI |
ZRZGLULIBKEHQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
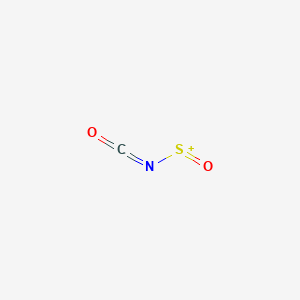

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
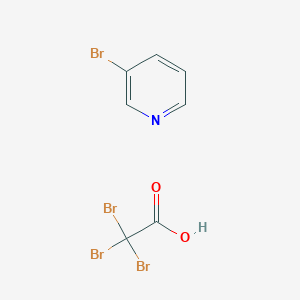
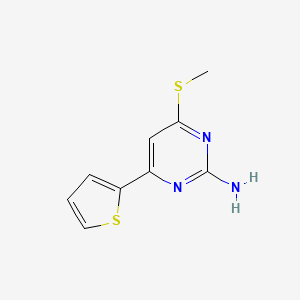
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
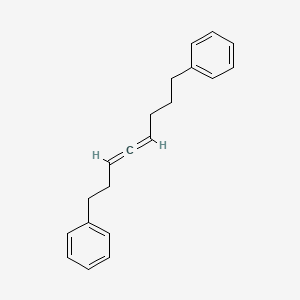
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
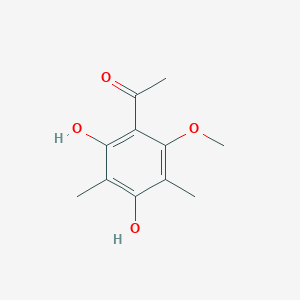
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
